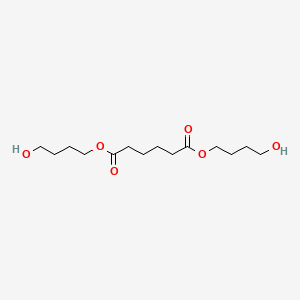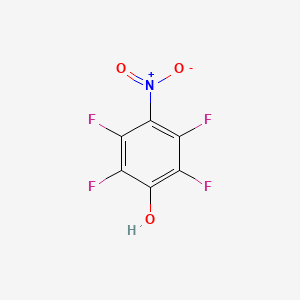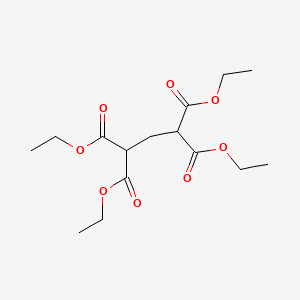
Tetraethyl 1,1,3,3-propanetetracarboxylate
Descripción general
Descripción
Tetraethyl 1,1,3,3-propanetetracarboxylate is an organic compound with the molecular formula C15H24O8. It is a tetraester derivative of 1,1,3,3-propanetetracarboxylic acid. This compound is known for its unique structure, which includes four ester groups attached to a central propane backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,3,3-propanetetracarboxylate can be synthesized through the reaction of substituted malonic ester with methylene bromide. This reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the tetraester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production of the desired tetraester .
Análisis De Reacciones Químicas
Types of Reactions: Tetraethyl 1,1,3,3-propanetetracarboxylate undergoes various chemical reactions, including:
Esterification: The compound can participate in further esterification reactions to form more complex esters.
Amidification: It can react with amines to form amides, which are useful in the synthesis of polyamide dendrimers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Amidification: Requires amines and coupling agents such as carbodiimides.
Hydrolysis: Uses water and either acidic or basic catalysts.
Major Products Formed:
Esterification: Produces more complex esters.
Amidification: Yields amides and polyamide dendrimers.
Hydrolysis: Results in carboxylic acids.
Aplicaciones Científicas De Investigación
Tetraethyl 1,1,3,3-propanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of dendrimers and other complex molecules.
Biology: Employed in the preparation of biologically active compounds.
Industry: Applied in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tetraethyl 1,1,3,3-propanetetracarboxylate primarily involves its reactivity as an ester. The ester groups can undergo nucleophilic substitution reactions, which are essential in the formation of amides and other derivatives. The compound’s ability to form dendrimers is particularly significant in drug delivery, where it can encapsulate drugs and release them in a controlled manner .
Comparación Con Compuestos Similares
- Tetraethyl 1,1,2,3-propanetetracarboxylate
- Methylenebismalonic acid diethyl ester
- 2,4-Bis-ethoxycarbonyl-pentanedioic acid diethyl ester
Comparison: Tetraethyl 1,1,3,3-propanetetracarboxylate is unique due to its specific ester configuration, which provides distinct reactivity and applications. Compared to similar compounds, it offers advantages in the synthesis of dendrimers and other complex molecules, making it valuable in both research and industrial contexts .
Propiedades
IUPAC Name |
tetraethyl propane-1,1,3,3-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXISDYTRDNZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277430 | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-66-6 | |
| Record name | NSC2322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 1,1,3,3-propanetetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)
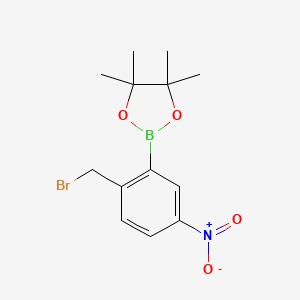
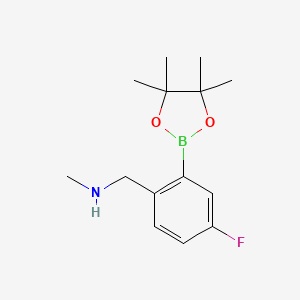

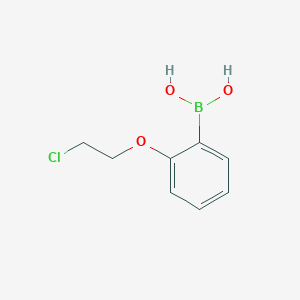
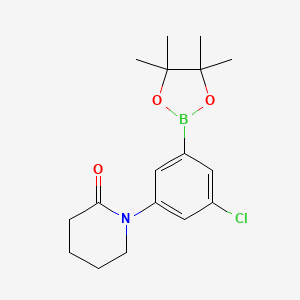
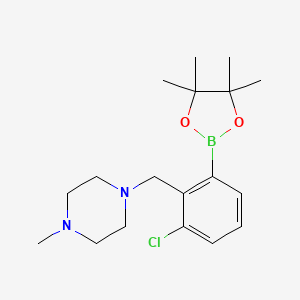


![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)
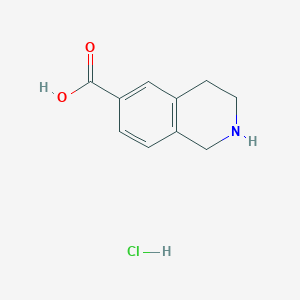
![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)
